Alyxialactone

Vue d'ensemble

Description

Alyxialactone is a natural product found in Alstonia scholaris and Alyxia reinwardtii with data available.

Applications De Recherche Scientifique

Propriétés chimiques

this compound, également connu sous le nom de 4-Épithis compound, est un composé chimique avec le numéro CAS 132339-37-8 . Il a un poids moléculaire de 200,2 et une formule de C10H16O4 . Il est généralement stocké à 2-8°C, à l'abri de l'air et de la lumière .

Applications pharmaceutiques

this compound est présent dans l'Alstonia scholaris, un arbre tropical originaire du sous-continent indien, de l'Australasie et de la péninsule malaise . Cette plante est bien documentée en médecine traditionnelle chinoise et en ayurveda pour guérir la fièvre, la douleur, l'inflammation, le cancer, les troubles respiratoires et cutanés . La plante contient près de 169 alcaloïdes ainsi que des iridoïdes, des coumarines, des flavonoïdes et des stéroïdes .

Troubles respiratoires

Alstonia scholaris, qui contient this compound, est reconnu pour sa large application dans les troubles respiratoires . L'activité bronchodilatatrice de l'extrait éthanolique des feuilles d'A. scholaris a été évaluée chez des rats Wistar anesthésiés .

Activité antivirale

La strictamine, un alcaloïde indolique isolé d'Alstonia scholaris, a montré une activité antivirale équivalente à celle de l'acyclovir . Cela suggère qu'this compound et d'autres composés de la même plante pourraient avoir des propriétés antivirales potentielles.

Mécanisme D'action

Target of Action

Alyxialactone is a non-glycosidic iridoid . Iridoids are a type of monoterpenes that are found in a wide variety of plants and are known for their diverse pharmacological activities.

Mode of Action

It is generally understood that drugs exert their effects by binding to specific receptors in the body The binding of a drug to its receptor triggers a series of biochemical events, leading to the drug’s therapeutic effect

Biochemical Pathways

These interactions can lead to a wide range of downstream effects, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect

Result of Action

Iridoids, the class of compounds to which this compound belongs, are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can influence the action of a drug

Activité Biologique

Chemical Structure and Properties

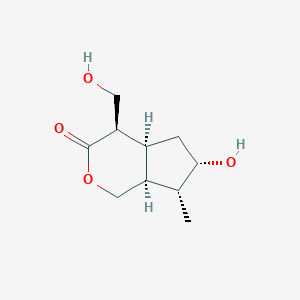

Alyxialactone (C₁₃H₁₈O₇) is characterized by a bicyclic structure typical of iridoids. Its structural formula can be represented as follows:

This compound has garnered interest due to its diverse biological activities.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using disc diffusion methods and TLC bioautography.

| Microorganism | Inhibition Zone (mm) | Control (Tetracycline) |

|---|---|---|

| Staphylococcus aureus | 3.45 | 18.25 |

| Escherichia coli | Not significantly active | 20.00 |

| Candida albicans | Not significantly active | 18.00 |

The results indicate that while this compound shows some activity against S. aureus, it is less effective than standard antibiotics like tetracycline .

2. Cytotoxic Activity

Research has indicated that this compound possesses cytotoxic effects against certain cancer cell lines. In vitro studies using the MTT assay demonstrated that this compound has moderate cytotoxicity against hepatocellular carcinoma (HCC) cells.

| Compound | EC₅₀ Value (µg/mL) |

|---|---|

| This compound | 591.13 |

| Ficusal | 85.36 |

| Balanophonin | 92.63 |

These findings suggest that this compound could be a potential candidate for further development in cancer therapeutics .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been explored, with studies indicating its ability to scavenge free radicals effectively. This property contributes to its potential therapeutic applications in oxidative stress-related conditions.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Dwi Hartanti et al., the antimicrobial activity of fractions derived from Cladosporium oxysporum, an endophytic fungus associated with Alyxia reinwardtii, was evaluated. The study highlighted that specific fractions exhibited significant antimicrobial properties, suggesting that compounds related to this compound may share similar mechanisms of action against pathogenic microorganisms .

Case Study 2: Cytotoxic Effects

A study published in the Journal of Natural Products investigated the cytotoxic effects of various iridoid derivatives, including this compound, on HCC cells. The results indicated a moderate level of cytotoxicity, prompting further investigation into its mechanisms and potential as an anticancer agent .

Propriétés

IUPAC Name |

(4R,4aS,6S,7R,7aS)-6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRWCEDTDIXFOD-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)[C@H]2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Alyxialactone?

A1: While a detailed spectroscopic characterization is not provided in the research excerpts, [, ] this compound is identified as an 11-noriridoid. [] This class of compounds typically consists of a cyclopentan-[c]-pyran skeleton. [] Further insights into its structure can be gleaned from its synthesis, which involves a stereoselective Favorskii rearrangement. []

Q2: Where has this compound been found in nature?

A2: this compound has been isolated from the bark of Alstonia scholaris, a plant known for its medicinal properties. [] This finding suggests potential biological activity, although further research is needed to elucidate its specific effects.

Q3: What other iridoids have been found alongside this compound?

A3: In the study focusing on Alstonia scholaris, this compound was found along with other iridoids, including isoboonein, and loganin. [] This co-occurrence hints at shared biosynthetic pathways and potentially interconnected biological roles.

Q4: Are there any studies investigating the cytotoxic activity of this compound?

A4: While the provided research excerpts do not directly investigate the cytotoxic activity of this compound, a related study explored the cytotoxic potential of various compounds isolated from Neonauclea reticulata. [] This research highlights the potential of iridoids and related compounds as sources of novel cytotoxic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.